1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings with appropriate reagents. One common method includes the use of 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes . This two-step route is convenient and transition metal-free, making it an efficient method for producing a wide range of derivatives .
Analyse Chemischer Reaktionen
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, its unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)- can be compared with other similar compounds, such as 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine and tris(1,2,4)triazolo(1,3,5)triazine For example, 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine has been studied for its pharmacological activities, while tris(1,2,4)triazolo(1,3,5)triazine is known for its electronic properties .
Eigenschaften
CAS-Nummer |
86888-52-0 |
---|---|
Molekularformel |
C10H6ClN5 |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
7-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-1-2-7(4-8)9-5-13-16-6-12-15-10(16)14-9/h1-6H |
InChI-Schlüssel |
HZXHOVMNCDNGGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=NN=CN3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.